molecular formula C11H21N B15221079 N-Isopropylspiro[3.4]octan-2-amine

N-Isopropylspiro[3.4]octan-2-amine

Cat. No.: B15221079
M. Wt: 167.29 g/mol
InChI Key: NMKJJWUNFMIBFU-UHFFFAOYSA-N
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Description

N-Isopropylspiro[34]octan-2-amine is a chemical compound characterized by its unique spirocyclic structure, which consists of a bicyclic system connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylspiro[3.4]octan-2-amine can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required . Another approach involves the reduction of imines, which can be achieved using various catalytic, asymmetric processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylspiro[3.4]octan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Isopropylspiro[3.4]octan-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Isopropylspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Isopropylspiro[3.4]octan-2-amine include other spirocyclic amines and related structures, such as:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-propan-2-ylspiro[3.4]octan-2-amine

InChI

InChI=1S/C11H21N/c1-9(2)12-10-7-11(8-10)5-3-4-6-11/h9-10,12H,3-8H2,1-2H3

InChI Key

NMKJJWUNFMIBFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC2(C1)CCCC2

Origin of Product

United States

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